molecular formula C10H12O2S2 B1594089 2-Methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan CAS No. 91265-97-3

2-Methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan

Cat. No. B1594089
CAS RN: 91265-97-3
M. Wt: 228.3 g/mol
InChI Key: XHMKUMOVGFTUCW-UHFFFAOYSA-N
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Description

“2-Methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan” is a complex organic compound. It is a derivative of furan, which is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the cyclized 4,5-dihydrofuran intermediate scaffold can be obtained via a three-step synthetic route that had previously been developed for accessing other derivatives, including the sulfone moiety. This synthesis can be performed using a manganese-based free radical oxidative method under microwave irradiation .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C5H8O . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. For instance, it has been found that the reaction of C5H8O with itself can result in an equilibrium reaction . The heat of this reaction (Δ r H°) has been measured to be -4.7 ± 0.3 kJ/mol in the liquid phase .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 84.1164 . It is also known that this compound is insoluble in water .

Future Directions

The future directions for the study and use of this compound could include further investigation into its potential uses as an anti-infective agent , as well as further exploration of its chemical reactions and properties.

properties

IUPAC Name

2-methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S2/c1-7-9(3-5-11-7)13-14-10-4-6-12-8(10)2/h3,5H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMKUMOVGFTUCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCO1)SSC2=C(OC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80335589
Record name 2-methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan

CAS RN

91265-97-3
Record name 2-methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan
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Reactant of Route 6
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